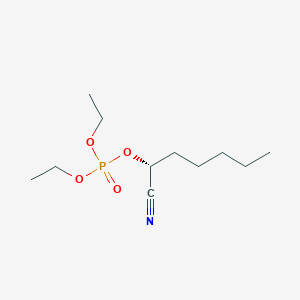
(1R)-1-Cyanohexyl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-Cyanohexyl diethyl phosphate is an organophosphorus compound characterized by the presence of a cyano group and a diethyl phosphate moiety attached to a hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Cyanohexyl diethyl phosphate typically involves the reaction of a hexyl halide with diethyl phosphite under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the halide is replaced by the diethyl phosphate group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-Cyanohexyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The diethyl phosphate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonate derivatives.
Reduction: Aminohexyl diethyl phosphate.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R)-1-Cyanohexyl diethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1R)-1-Cyanohexyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The diethyl phosphate moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphate: A simpler analog without the cyano and hexyl groups.
Hexyl diethyl phosphate: Lacks the cyano group but has a similar hexyl chain.
Cyanoethyl diethyl phosphate: Contains a cyano group but with a shorter ethyl chain.
Uniqueness
(1R)-1-Cyanohexyl diethyl phosphate is unique due to the combination of its cyano group and hexyl chain, which confer distinct chemical and biological properties. The presence of the cyano group enhances its reactivity and potential for covalent modification of biomolecules, while the hexyl chain provides hydrophobic interactions that can influence its solubility and membrane permeability .
Eigenschaften
CAS-Nummer |
820969-57-1 |
|---|---|
Molekularformel |
C11H22NO4P |
Molekulargewicht |
263.27 g/mol |
IUPAC-Name |
[(1R)-1-cyanohexyl] diethyl phosphate |
InChI |
InChI=1S/C11H22NO4P/c1-4-7-8-9-11(10-12)16-17(13,14-5-2)15-6-3/h11H,4-9H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
ZZVLGQKIAPYOFK-LLVKDONJSA-N |
Isomerische SMILES |
CCCCC[C@H](C#N)OP(=O)(OCC)OCC |
Kanonische SMILES |
CCCCCC(C#N)OP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


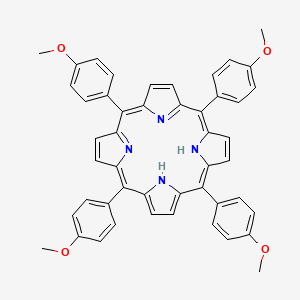

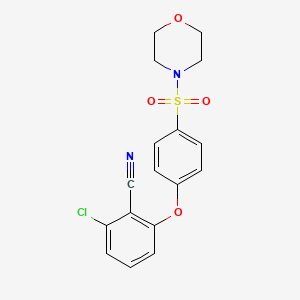
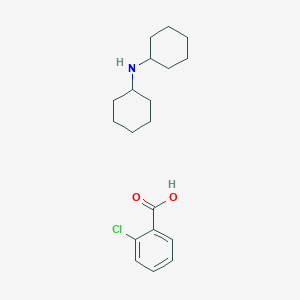
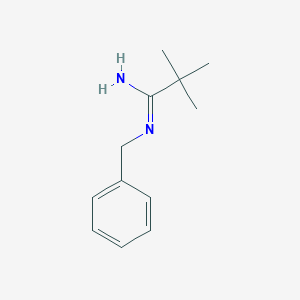
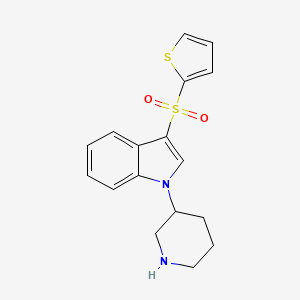
![1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)
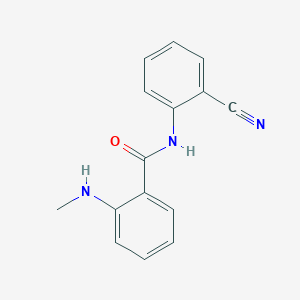
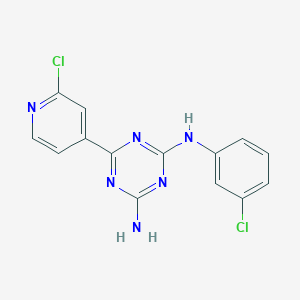
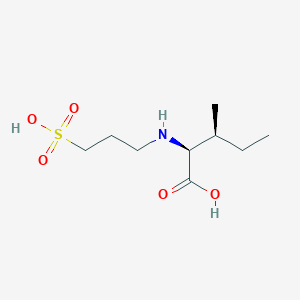

![(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid](/img/structure/B15158251.png)
![1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]-](/img/structure/B15158252.png)
![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B15158259.png)
